Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine
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Overview
Description
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydro-oxazine ring, a sulfonyl group attached to a methylphenyl moiety, and a phenoxymethyl group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazine Ring: The oxazine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through an etherification reaction, often using phenol derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Substitution: Reagents for substitution reactions include halides, acids, and bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxazine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine
- N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide
Uniqueness
Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(phenoxymethyl)-2-phenyl-2H-1,3-oxazine stands out due to its unique combination of functional groups and structural features. The presence of both a sulfonyl group and an oxazine ring, along with the phenoxymethyl and phenyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
40798-80-9 |
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Molecular Formula |
C24H25NO4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-(phenoxymethyl)-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C24H25NO4S/c1-19-12-14-23(15-13-19)30(26,27)25-17-16-22(18-28-21-10-6-3-7-11-21)29-24(25)20-8-4-2-5-9-20/h2-15,22,24H,16-18H2,1H3 |
InChI Key |
NWMMRRIBASSXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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